![molecular formula C10H17NO5 B1401615 2-Oxa-8-azaspiro[4.5]decane oxalate CAS No. 1588441-03-5](/img/structure/B1401615.png)
2-Oxa-8-azaspiro[4.5]decane oxalate
Overview
Description
2-Oxa-8-azaspiro[4.5]decane oxalate is a compound with the molecular formula C10H17NO5 . It appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Oxa-8-azaspiro[4.5]decane oxalate is represented by the InChI code1S/C8H15NO.C2H2O4/c1-4-9-5-2-8(1)3-6-10-7-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)
. The compound has a molecular weight of 231.25 g/mol . Physical And Chemical Properties Analysis
2-Oxa-8-azaspiro[4.5]decane oxalate has a molecular weight of 231.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 231.11067264 g/mol . The topological polar surface area of the compound is 95.9 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications
Synthesis and Chemical Structure
- Synthetic Approaches : The chemical structure of 2-Oxa-8-azaspiro[4.5]decane oxalate and its analogs, such as 1-oxa-7-azaspiro[5.5]undecane, are significant in chemical synthesis due to their biological activities and novel skeletons. These compounds represent challenging targets for chemical synthesis (Sinibaldi & Canet, 2008).
- Convenient Synthesis : A convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents has been developed, showing promise for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).
- Crystal Structure Analysis : The crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane reveals its chiral nature, with the cyclohexyl ring adopting a chair conformation (Wen, 2002).
Biological Activity and Pharmacology
- Muscarinic Agonists : Certain 1-oxa-8-azaspiro[4.5]decanes have been synthesized and assessed as M1 muscarinic agonists, potentially useful for the symptomatic treatment of Alzheimer's dementia. These compounds exhibit potent muscarinic activities in vitro and in vivo (Tsukamoto et al., 1995).
- Sigma-1 Receptor Ligands : 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as selective σ1 receptor ligands, showing potential for brain imaging agents for σ1 receptors (Tian et al., 2020).
- Antitumor Activity : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibit moderate to potent activity against various human cancer cell lines, highlighting their potential as antitumor agents (Yang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used as inhibitors of various enzymes and receptors, suggesting that 2-oxa-8-azaspiro[45]decane oxalate may also interact with specific proteins or enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to the observed biological effects .
Biochemical Pathways
Given that similar compounds have been shown to inhibit specific enzymes and receptors, it is plausible that 2-oxa-8-azaspiro[45]decane oxalate could influence related biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
It is known that similar compounds have exhibited biological activity, suggesting that 2-oxa-8-azaspiro[45]decane oxalate may also have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Oxa-8-azaspiro[4.5]decane oxalate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-4-9-5-2-8(1)3-6-10-7-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWWMFHNLPANMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1951444-83-9 | |
Record name | 2-Oxa-8-azaspiro[4.5]decane, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1588441-03-5 | |
Record name | 2-Oxa-8-azaspiro[4.5]decane, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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